

Check Availability & Pricing

# **Discovery and synthesis of Caroverine**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Croverin |           |  |  |  |
| Cat. No.:            | B2883552 | Get Quote |  |  |  |

An In-depth Technical Guide to the Discovery and Synthesis of Caroverine

#### **Abstract**

Caroverine, a quinoxaline derivative, is a multifaceted pharmaceutical agent initially developed as a spasmolytic for its smooth muscle relaxant properties. Subsequent research has unveiled a complex pharmacological profile, repositioning it as an otoneuroprotective agent, particularly in the treatment of tinnitus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Caroverine. It details its multi-target engagement, including antagonism of glutamate receptors (NMDA and AMPA) and blockade of calcium channels, alongside significant antioxidant activity. This document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols, and visualizes complex pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

## **Discovery and Development**

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalin-2-one, was originally developed as a muscle relaxant and antispasmodic agent. Marketed under the trade name Spasmium, its primary application was to alleviate conditions associated with painful smooth muscle spasms by acting as a calcium channel blocker.

Further investigation into its mechanism of action revealed its ability to antagonize excitatory amino acid receptors, specifically the N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This discovery, coupled with the hypothesis that cochlear-synaptic tinnitus arises from disturbances in these glutamate receptor



pathways, prompted a new line of clinical investigation. As a result, Caroverine has been extensively studied for its efficacy as an otoneuroprotective agent in treating tinnitus and certain forms of hearing loss.

# **Synthesis of Caroverine**

The definitive synthesis of the Caroverine free base is detailed in Swiss Patent No. 513,884; however, the specific experimental protocol from this patent is not publicly accessible. This section outlines a general, representative synthesis for the quinoxalin-2-one core structure, followed by the documented procedure for preparing the more stable fumarate salt.

### General Synthesis of the Quinoxalin-2-one Core

The synthesis of 3-substituted quinoxalin-2-ones typically involves the condensation of an ophenylenediamine derivative with a  $\beta$ -ketoester. For Caroverine, this would involve a multi-step process beginning with the reaction of N-(2-diethylaminoethyl)-o-phenylenediamine with an appropriate p-methoxyphenylacetyl derivative.





Click to download full resolution via product page

Caption: A plausible reaction pathway for Caroverine synthesis.



#### **Preparation of Caroverine Fumarate**

The free base form of Caroverine is sensitive to light and heat and is poorly soluble in water. To improve stability and formulate a viable pharmaceutical product, the fumarate salt is prepared.

- Dissolution: Dissolve Caroverine base in a suitable inert organic solvent, such as ethanol.
- Reaction: Add a substantially equimolar proportion of fumaric acid to the solution.
- Heating: The reaction is carried out at a temperature range of 35 to 60°C to facilitate the salt formation.
- Crystallization: Upon cooling, Caroverine fumarate crystallizes from the solution.
- Isolation and Purification: The resulting crystals are isolated via filtration and can be recrystallized from methanol or ethanol to achieve high purity.

## **Pharmacology and Mechanism of Action**

Caroverine exhibits a complex, multi-target mechanism of action that contributes to its therapeutic effects in both spasmolysis and otoneuroprotection. Its actions converge on modulating neuronal hyperexcitability and protecting against cellular damage.

- Glutamate Receptor Antagonism: Caroverine acts as a competitive antagonist at AMPA
  receptors and a non-competitive antagonist at NMDA receptors. By blocking these receptors,
  it inhibits the excitatory signaling of glutamate, which is implicated in the pathophysiology of
  tinnitus and excitotoxicity.
- Calcium Channel Blockade: It functions as a calcium channel blocker, reducing the influx of calcium ions into smooth muscle and neuronal cells. This action leads to muscle relaxation and a decrease in neuronal excitability.
- Antioxidant Properties: Caroverine has demonstrated potent antioxidant effects, primarily
  through the highly efficient scavenging of hydroxyl radicals (.OH). This protects cells from
  oxidative stress, a common pathway in various pathologies, including neurodegenerative
  and inner ear diseases.





Click to download full resolution via product page

Caption: Caroverine's multi-target mechanism of action.

## **Quantitative Pharmacological Data**

While specific receptor binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for Caroverine are not widely reported in publicly available literature, its antioxidant capacity has been quantified.

| Parameter                                                          | Value                                                                          | Source |
|--------------------------------------------------------------------|--------------------------------------------------------------------------------|--------|
| Reaction Rate Constant with<br>Hydroxyl Radicals (.OH)             | $1.9 \times 10^{10} \text{ M}^{-1}\text{s}^{-1}$                               |        |
| Reaction Rate Constant with Superoxide Radicals (O2 <sup>-</sup> ) | 3 x 10 <sup>2</sup> M <sup>-1</sup> s <sup>-1</sup> (Marginal<br>Significance) |        |



### **Pharmacokinetics**

Pharmacokinetic studies, primarily conducted in animal models, have been crucial for understanding the absorption, distribution, metabolism, and excretion of Caroverine, and for optimizing its administration for inner ear disorders.

### Preclinical Pharmacokinetic Profile in Guinea Pigs

A key study investigated Caroverine concentrations in perilymph, cerebrospinal fluid (CSF), and plasma following both intravenous (systemic) and local (round window membrane) administration in guinea pigs. The results demonstrated that local application leads to significantly higher concentrations in the inner ear (perilymph) with much lower systemic exposure, suggesting a more effective and safer administration route for treating inner ear diseases.

| Administrat<br>ion Route | Dosage   | Perilymph<br>Conc.<br>(Peak) | Plasma<br>Conc.<br>(Peak) | CSF Conc.<br>(Peak) | Source |
|--------------------------|----------|------------------------------|---------------------------|---------------------|--------|
| Intravenous<br>(IV)      | 16 mg/kg | ~ 5 μg/mL                    | ~ 15 μg/mL                | ~ 0.5 μg/mL         |        |
| Local (Round<br>Window)  | 50 μg    | ~ 35 μg/mL                   | < 0.1 μg/mL               | < 0.1 μg/mL         | _      |

## **Experimental Protocol: Pharmacokinetic Analysis**

This protocol details the methodology used to determine Caroverine concentrations in guinea pigs.

- Animal Model: Healthy adult guinea pigs were used.
- Drug Administration:
  - Systemic Group: Caroverine was administered via intravenous infusion.
  - Local Group: A solution of Caroverine was applied directly onto the round window membrane.

## Foundational & Exploratory





- Sample Collection: At predefined time points post-administration, samples of perilymph, cerebrospinal fluid (CSF), and blood (for plasma) were collected.
- Sample Preparation: Plasma and CSF were deproteinized. Perilymph samples were diluted.
- Quantification: Caroverine concentrations in the prepared samples were determined using a validated High-Performance Liquid Chromatography (HPLC) method.
- Data Analysis: Concentration-time profiles were generated for each fluid compartment and administration route to determine key pharmacokinetic parameters.





Click to download full resolution via product page

Caption: Experimental workflow for Caroverine pharmacokinetic analysis.



# **Clinical Efficacy in Tinnitus**

Multiple clinical studies have evaluated the efficacy of Caroverine in treating cochlear-synaptic tinnitus. The results indicate a statistically significant improvement in a substantial portion of patients compared to placebo, although the effect may not be sustained long-term in all responders after a single treatment.



| Study Type                             | Administration  | Patient Cohort<br>(n) | Key Efficacy<br>Outcome                                                                                                  | Source |
|----------------------------------------|-----------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------|--------|
| Placebo-<br>controlled, blind<br>study | IV Infusion     | 60 (30<br>Caroverine) | 63.3% of Caroverine group responded to therapy immediately post-infusion vs. 0% in placebo group.                        |        |
| Randomized controlled study            | IV Infusion     | 22 (Caroverine)       | 54.54% of patients showed immediate improvement; effect reduced to 45.4% at 3 months.                                    |        |
| Quasi-<br>experimental<br>study        | Oral (40mg BID) | 30 (Caroverine)       | 53.3% overall reduction in tinnitus in the Caroverine group compared to standard care.                                   | _      |
| Placebo-<br>controlled study           | IV Infusion     | 60 (30<br>Caroverine) | Statistically significant reduction in Tinnitus Handicap Inventory (THI) score immediately and at 1-week post- infusion. |        |



#### Conclusion

Caroverine is a pharmacologically unique compound that has transitioned from a conventional spasmolytic to a promising agent for neurological and inner ear disorders. Its discovery and development highlight the value of investigating underlying mechanisms of action, which can open new therapeutic avenues. The synthesis of its stable fumarate salt has enabled clinical application. Caroverine's multi-target profile, combining glutamate receptor antagonism, calcium channel blockade, and potent antioxidant activity, provides a robust rationale for its efficacy in conditions driven by excitotoxicity and oxidative stress. While further research is needed to elucidate its precise binding kinetics and to optimize long-term treatment strategies, Caroverine stands as a significant molecule for professionals in drug development and neuroscience.

 To cite this document: BenchChem. [Discovery and synthesis of Caroverine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2883552#discovery-and-synthesis-of-caroverine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





